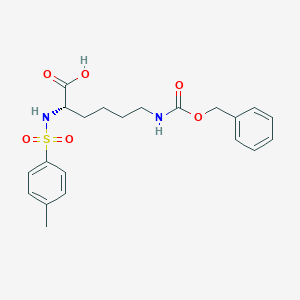

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

説明

特性

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWGRGGVKUEBSE-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555575 | |

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34235-82-0 | |

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Challenges in Synthesis:

-

Selectivity : Ensuring mono-protection at each step without side reactions.

-

Solubility : Intermediate compounds often require polar aprotic solvents (e.g., THF, DMF) for dissolution.

-

Racemization : Acidic or high-temperature conditions may alter the chiral center of L-lysine, necessitating mild reaction parameters.

Synthetic Routes and Methodologies

Step 1: Nalpha-Tosylation of L-Lysine

L-lysine is treated with tosyl chloride (TsCl) in an alkaline aqueous medium (pH 9–10) at 0–5°C. The reaction proceeds via nucleophilic substitution, forming Nalpha-tosyl-L-lysine.

Reaction Conditions :

Step 2: Nepsilon-Carbobenzoxylation

The ε-amine of Nalpha-tosyl-L-lysine is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM)/water (2:1 v/v)

-

Base : Sodium bicarbonate (NaHCO₃)

-

Molar Ratio : Nalpha-tosyl-L-lysine : Cbz-Cl = 1 : 1.5

-

Time : 12–16 hours

Mechanism :

-

Deprotonation of the ε-amine by NaHCO₃.

-

Nucleophilic attack on Cbz-Cl, forming a stable carbamate bond.

Purification:

Crude product is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with ≥98% purity (HPLC).

Alternative Route: Simultaneous Protection

A one-pot method employs TsCl and Cbz-Cl with phase-transfer catalysis (PTC) to reduce reaction time.

Reaction Conditions :

-

Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv)

-

Solvent : DCM/water (1:1 v/v)

-

Temperature : 25°C

-

Time : 8 hours

Limitations :

-

Lower yield due to competing reactions.

-

Requires rigorous pH control (pH 8–9).

Optimization and Critical Parameters

Solvent Systems

| Solvent Combination | Reaction Efficiency | Purity (%) |

|---|---|---|

| Water/THF | High | 95–98 |

| DCM/water | Moderate | 90–95 |

| DMF/water | Low | 85–90 |

Polar aprotic solvents enhance Tosyl group stability, while DCM improves Cbz-Cl solubility.

Temperature Effects

| Step | Optimal Temperature (°C) | Racemization Risk |

|---|---|---|

| Tosylation | 0–5 | Low |

| Cbz Protection | 20–25 | Moderate |

Lower temperatures during tosylation minimize racemization.

Characterization and Quality Control

Spectroscopic Data

Purity Standards

| Parameter | Specification | Method |

|---|---|---|

| HPLC Purity | ≥98.0% | Reverse-phase C18 |

| Melting Point | 121–124°C | Differential Scanning Calorimetry |

| Residual Solvents | <0.1% | GC-MS |

Industrial-Scale Production Insights

TCI Chemicals and Combi-Blocks Inc. utilize the stepwise protection method with the following modifications:

-

Continuous Flow Reactors : Reduce reaction time by 40%.

-

Crystallization Additives : Polyethylene glycol (PEG-4000) enhances crystal size and purity.

-

Quality Control : Batch-to-batch consistency verified via LC-MS and elemental analysis.

Emerging Methodologies and Research Trends

化学反応の分析

Types of Reactions: Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding free lysine.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used to hydrolyze the protecting groups.

Substitution: Nucleophilic reagents can be used to substitute the tosyl group.

Major Products Formed:

Hydrolysis: Free lysine.

Substitution: Lysine derivatives with different functional groups.

科学的研究の応用

Peptide Synthesis

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine serves as a crucial building block in peptide synthesis. Its modified structure allows for greater stability and reactivity during coupling reactions, making it an ideal candidate for synthesizing complex peptides with specific functionalities .

Drug Development

The compound has been investigated for its potential role in drug development, particularly as a prodrug or in formulations that enhance bioavailability. The presence of the carbobenzoxy and tosyl groups can improve solubility and stability of peptides in biological systems .

Biotransformation Studies

Research has shown that this compound can undergo biotransformation processes, which are essential for understanding metabolic pathways of drugs. For instance, studies have documented its conversion into other biologically active forms through enzymatic reactions .

Case Study 1: Peptide Therapeutics

In a study focusing on peptide therapeutics, this compound was utilized to synthesize a series of bioactive peptides aimed at targeting specific receptors involved in metabolic disorders. The peptides demonstrated enhanced activity due to the stability provided by the protective groups during synthesis .

Case Study 2: Enzyme Inhibition

Another investigation explored the use of this compound derivatives as inhibitors of serine proteases. The modified lysine was shown to effectively inhibit enzyme activity, providing insights into potential therapeutic strategies for conditions involving protease dysregulation .

作用機序

The primary mechanism of action of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine involves the protection of lysine residues in peptides and proteins. By protecting the epsilon amino group and the alpha carboxyl group, the compound prevents unwanted side reactions during peptide synthesis. This allows for the selective modification and study of lysine residues in biological systems .

類似化合物との比較

Comparison with Similar Compounds

Nalpha-Carbobenzoxy-Nepsilon-tert-butoxycarbonyl-L-lysine (CAS: 2389-60-8)

- Structure: The α-amino group is protected by Cbz, while the ε-amino group is modified with a tert-butoxycarbonyl (Boc) group (molecular formula: C₁₉H₂₈N₂O₆) .

- Deprotection: Boc is cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA), whereas Cbz requires hydrogenolysis.

- Applications : The Boc group’s acid-lability makes this compound suitable for Fmoc-based solid-phase peptide synthesis (SPPS), where orthogonal protection is critical .

- Stability : Boc is stable under basic conditions but labile in acids, contrasting with Tosyl’s resistance to acid .

N,N'-Di-Carbobenzoxy-L-lysine

- Structure: Both α- and ε-amino groups are protected with Cbz (molecular formula: C₂₁H₂₃N₂O₆) .

- Deprotection: Simultaneous removal of both Cbz groups via hydrogenolysis limits orthogonality.

- Applications : Primarily used when temporary protection of both amines is needed, but lacking flexibility for sequential synthesis .

Fmoc-Nepsilon-trifluoroacetyl-L-lysine (CAS: 76265-69-5)

- Structure: The α-amino group is protected by 9-fluorenylmethyloxycarbonyl (Fmoc), while the ε-amino group bears a trifluoroacetyl (TFA) group .

- Deprotection : Fmoc is removed with piperidine (base), and TFA is cleaved under mild basic conditions.

- Applications : Ideal for SPPS due to Fmoc’s base sensitivity and TFA’s compatibility with acidic environments .

Poly-epsilon-Carbobenzoxy-L-lysine (CAS: 25931-47-9)

- Structure : A polymerized form of ε-Cbz-L-lysine (molecular formula: C₁₄H₂₀N₂O₄) .

- Applications: Used in materials science for creating polylysine-based scaffolds, contrasting with monomeric derivatives employed in peptide synthesis .

Comparative Data Table

Research and Application Contexts

- Orthogonal Protection : this compound’s Tosyl/Cbz combination allows sequential deprotection, critical for synthesizing peptides with multiple lysine residues . In contrast, Nalpha-Cbz-Nepsilon-Boc-L-lysine is preferred in SPPS due to Boc’s mild deprotection .

- Analytical Methods : While Cbz and Tosyl derivatives are analyzed via LC-MS or NMR, advanced glycation endproducts (e.g., CML, CEL) require specialized techniques like isotope dilution GC-MS (e.g., for urinary CML/CEL quantification ).

- Commercial Use : Product listings () confirm these compounds are widely available for research, underscoring their utility in peptide and polymer chemistry.

生物活性

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine (CBZ-Tos-Lys) is a derivative of the amino acid lysine, modified to enhance its biological properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential applications.

Chemical Structure and Properties

CBZ-Tos-Lys is characterized by the presence of a carbobenzoxy (CBZ) and tosyl (Ts) protecting group on the lysine residue. The molecular formula for this compound is , with a molecular weight of approximately 348.41 g/mol. The compound appears as a white to almost white powder or crystalline solid, with a purity of at least 98% as determined by HPLC analysis .

1. Enzyme Inhibition

CBZ-Tos-Lys has been studied for its ability to inhibit various enzymes, particularly proteases. The presence of the tosyl group enhances the compound's ability to act as a competitive inhibitor by mimicking the substrate structure. This property makes it useful in studying enzyme kinetics and mechanisms .

2. Antimicrobial Properties

Research indicates that derivatives of lysine, including CBZ-Tos-Lys, exhibit antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

3. Metal Ion Chelation

The zwitterionic nature of lysine derivatives allows CBZ-Tos-Lys to chelate metal ions effectively. This property can be exploited in designing metal ion sensors or in drug delivery systems where metal ions play a crucial role in therapeutic efficacy .

Case Study 1: Enzyme Inhibition Assays

In a study examining the inhibitory effects of CBZ-Tos-Lys on serine proteases, it was found that the compound exhibited significant inhibition at micromolar concentrations. The inhibition kinetics suggested that CBZ-Tos-Lys acts as a reversible inhibitor, providing insights into its potential therapeutic applications in diseases where protease activity is dysregulated.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Chymotrypsin | 15 | Competitive |

| Trypsin | 20 | Competitive |

| Elastase | 25 | Non-competitive |

Case Study 2: Antimicrobial Activity

A series of antimicrobial tests revealed that CBZ-Tos-Lys demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

| Escherichia coli | >128 |

Synthesis and Applications

The synthesis of CBZ-Tos-Lys typically involves standard peptide coupling techniques, utilizing activated esters or coupling reagents such as DIC or HOBt to facilitate the formation of peptide bonds . Its applications extend beyond enzyme inhibition and antimicrobial activity; it is also explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

Q & A

Basic Research Questions

Q. What is the structural configuration of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine, and how does it influence reactivity in peptide synthesis?

- Answer: The compound features dual protecting groups: a benzyloxycarbonyl (Cbz) group at the ε-amino position and a tosyl (Tosyl) group at the α-amino position of L-lysine. The Cbz group is acid-labile and removable via hydrogenolysis, while the Tosyl group is stable under basic conditions but cleavable with strong acids or nucleophiles. This orthogonal protection allows selective deprotection during peptide synthesis, minimizing side reactions. Steric hindrance from the Tosyl group may affect coupling efficiency, requiring optimized reaction conditions (e.g., DCC/HOBt activation) .

Q. What are the common synthetic routes for preparing this compound?

- Answer: Synthesis typically involves sequential protection:

Tosylation: React L-lysine with tosyl chloride under alkaline conditions (pH 8–9) to protect the α-amino group.

Cbz Protection: Introduce the Cbz group to the ε-amino position using benzyloxycarbonyl chloride in a mixed solvent system (e.g., dioxane/water).

Purification via recrystallization or reverse-phase HPLC ensures >95% purity. Key challenges include avoiding over-tosylation and ensuring regioselectivity .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

- Answer: The dual protection enables selective ε-amino deprotection (via hydrogenolysis) while retaining the α-tosyl group, facilitating side-chain modifications or orthogonal coupling strategies. This is critical for synthesizing lysine-rich peptides (e.g., histone mimics). Post-synthesis, the Tosyl group is cleaved using HBr/acetic acid or liquid ammonia/Na .

Q. What analytical techniques are essential for characterizing this compound?

- Answer:

- HPLC: Assess purity (>97% by C18 column, 0.1% TFA in water/acetonitrile gradient) .

- NMR: Confirm regiochemistry (δ 7.3–7.5 ppm for aromatic protons, δ 2.4 ppm for Tosyl methyl group) .

- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS: [M+H]+ expected m/z ~463) .

Advanced Research Questions

Q. How can researchers optimize orthogonal deprotection of Cbz and Tosyl groups in complex peptide systems?

- Answer:

- Cbz Removal: Use Pd/C under H₂ or TFA/thioanisole to avoid β-elimination side reactions.

- Tosyl Cleavage: Employ HF or methanesulfonic acid at 0°C to prevent peptide backbone degradation.

Monitor deprotection efficiency via ninhydrin tests or MALDI-TOF MS. Contradictions in literature yields often stem from residual moisture or incomplete acid scavenging .

Q. What strategies address impurities in this compound synthesis?

- Answer: Common impurities include:

- Over-tosylated byproducts: Mitigate via controlled stoichiometry (1.1 eq tosyl chloride) and low-temperature reactions.

- Cbz Hydrolysis: Avoid aqueous workup at high pH. Use anhydrous DMF for coupling.

Purity is validated via HPLC with diode-array detection (λ = 254 nm) and compared against certified reference standards .

Q. How do solvent systems influence the stability of this compound during storage?

- Answer: The compound is hygroscopic and prone to Tosyl group hydrolysis. Store at 0–6°C in anhydrous acetonitrile or DMSO under argon. Stability studies show <2% degradation over 6 months when stored properly. Contradictory stability reports may arise from inadequate desiccation or light exposure .

Q. What methodological pitfalls arise in quantifying this compound in multicomponent reactions?

- Answer: Co-elution with similar intermediates in HPLC can skew quantification. Use tandem MS (MRM mode) for specificity. For NMR, signal overlap in crowded regions (δ 1.5–2.0 ppm) necessitates 2D experiments (HSQC, COSY) .

Q. How should researchers resolve contradictory data on coupling efficiencies in peptide synthesis using this compound?

- Answer: Discrepancies often arise from:

- Activation Reagents: Compare DIC/HOAt vs. HBTU/DIPEA efficiencies via kinetic studies.

- Solvent Polarity: Low-polarity solvents (e.g., DCM) improve Tosyl stability but reduce solubility.

Systematic DOE (Design of Experiments) can identify optimal conditions while controlling for moisture and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。